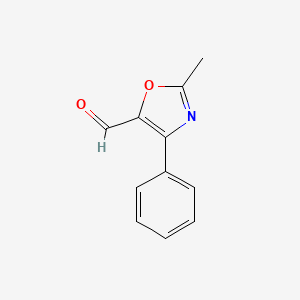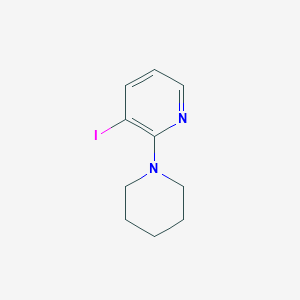
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one (5-Bromo-MTX) is a small molecule that is of interest to scientists due to its potential applications in scientific research and laboratory experiments. 5-Bromo-MTX is a member of the oxadiazole family, and has been studied for its potential to act as an inhibitor of enzymes, as an antioxidant, and as an antimicrobial agent. The purpose of
Scientific Research Applications
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has been studied for its potential applications in scientific research and laboratory experiments. It has been shown to act as an inhibitor of enzymes, such as the enzyme tyrosinase, which is involved in the production of melanin. 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has also been studied for its potential to act as an antioxidant and an antimicrobial agent. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase, by binding to the active site of the enzyme and preventing it from functioning properly. Additionally, 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one may act as an antimicrobial agent by interfering with the growth and reproduction of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one are not fully understood. However, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. Additionally, it has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of potential applications, including its use as an inhibitor of enzymes, an antioxidant, an antimicrobial agent, an anti-inflammatory agent, and an inhibitor of cancer cell growth.
However, there are also some limitations to the use of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments. The mechanism of action of the compound is not fully understood, and its effects on humans and other organisms are not yet known. Additionally, the compound has not yet been approved for use as a therapeutic agent, and its long-term safety and efficacy are still unknown.
Future Directions
The potential future directions for 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research is needed to determine the long-term safety and efficacy of the compound, as well as its potential for use as a therapeutic agent. Finally, further research is needed to explore the potential use of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one in other areas, such as agriculture and food production.
properties
IUPAC Name |
5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLLVKBWDBACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1Br)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



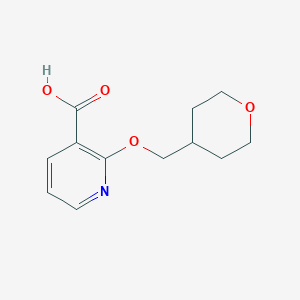
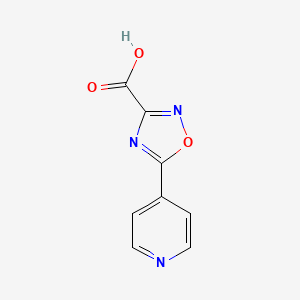

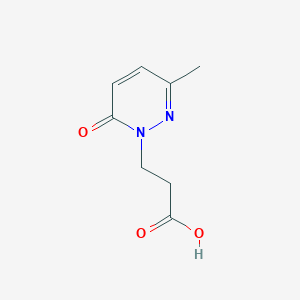
![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)

![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)
![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)
